4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid
Description
1.1. Structural Overview of 4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic Acid
The compound 4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid features a benzoic acid backbone substituted at the 4-position with a sulfonimidoyl group. This group comprises a sulfur atom bonded to a fluorine atom (S–F) and a nitrogen atom linked to a 4-methylbenzenesulfonyl moiety (N–SO₂–C₆H₄–CH₃). The sulfonimidoyl functional group (S(F)=N–SO₂–Ar) distinguishes it from conventional sulfonyl (SO₂) or sulfamoyl (SO₂NH₂) derivatives, introducing unique electronic and steric properties. The fluorine atom’s electronegativity and the methyl group on the aryl sulfonyl substituent may influence reactivity, acidity, and intermolecular interactions .
Properties
CAS No. |
89538-99-8 |
|---|---|
Molecular Formula |
C14H12FNO5S2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[S-fluoro-N-(4-methylphenyl)sulfonylsulfonimidoyl]benzoic acid |
InChI |
InChI=1S/C14H12FNO5S2/c1-10-2-6-13(7-3-10)23(20,21)16-22(15,19)12-8-4-11(5-9-12)14(17)18/h2-9H,1H3,(H,17,18) |
InChI Key |
BOXASDAMCFXOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl Sulfoximine Precursor
The tert-butyl sulfoximine 1 serves as a chiral precursor, synthesized from tert-butyl sulfinamide and 4-methylbenzenesulfonyl chloride. Reaction in tetrahydrofuran (THF) at 0°C yields the sulfoximine intermediate with >99% enantiomeric excess (ee).
Reductive S-Activation and Fluorination
- Reduction : Treatment of 1 with t-BuOK (3 equiv) in THF at 80°C generates a sulfinyl urea intermediate 5 via S(VI)→S(IV) reduction.
- Fluorination : Subsequent reaction with N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) at −20°C in dichloromethane (DCM) affords the sulfonimidoyl fluoride 6 with complete stereochemical retention (99% ee).
Key Data :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | t-BuOK | THF | 80 | 85 | >99 |
| 2 | NFSI | DCM | −20 | 78 | 99 |
Synthetic Route 2: Continuous Flow Deoxyfluorination with SF₄
Substrate Preparation
The alcohol precursor 7 (4-(hydroxymethyl)-N-(4-methylbenzenesulfonyl)benzoic acid) is synthesized via Mitsunobu reaction between 4-hydroxybenzoic acid and 4-methylbenzenesulfonamide.
SF₄-Mediated Fluorination
Sulfur tetrafluoride (SF₄, 1 equiv) in ethyl acetate (EtOAc) under continuous flow conditions (50°C, 4.6 min residence time) converts 7 to the target compound 2a in 82% yield. EtOAc is preferred over CH₂Cl₂ or cyclohexane due to sustainability and solubility advantages.
Optimization Table :
| Solvent | SF₄ (equiv) | Temp (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|
| CH₂Cl₂ | 1.0 | 50 | 4.6 | 78 |
| EtOAc | 1.0 | 50 | 4.6 | 82 |
| Cyclohexane | 1.0 | 50 | 4.6 | 65 |
Synthetic Route 3: SuFEx Click Chemistry
Synthesis of Aryl Fluorosulfate Intermediate
4-Hydroxybenzoic acid reacts with sulfuryl fluoride (SO₂F₂) in DCM/triethylamine (TEA) to form 4-(fluorosulfonyl)benzoic acid 11 (83% yield).
Sulfonimidoyl Fluoride Coupling
The fluorosulfonyl intermediate 11 undergoes sulfur fluoride exchange (SuFEx) with 4-methylbenzenesulfonimidamide in the presence of Cs₂CO₃, yielding the target compound in 68% yield.
Reaction Conditions :
- Solvent : Dimethyl sulfoxide (DMSO)
- Base : Cs₂CO₃ (2.0 equiv)
- Time : 12 h at 25°C
Comparative Analysis of Methods
Critical Reaction Parameters and Troubleshooting
Solvent Selection
Temperature Control
Protecting Group Stability
The 4-methylbenzenesulfonyl group remains intact under SF₄ and NFSI conditions but may hydrolyze in aqueous acidic media.
Chemical Reactions Analysis
Types of Reactions
4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfonyl fluorides, amines, and various substituted benzoic acid derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and sulfonyl derivatives.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(S-Fluoro-N-tosylsulfonimidoyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the tosyl and sulfonimidoyl groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The target compound’s S-fluoro and sulfonimidoyl groups are strongly electron-withdrawing, likely increasing the acidity of the benzoic acid (pKa < 4.2, comparable to trifluorobenzoic acids) compared to the methoxy analogue (pKa ~ 4.8–5.2) .
- Lipophilicity : The bromine in the bromophenyl analogue may enhance lipophilicity (clogP ~ 3.5), whereas the target’s fluorine and polar sulfonimidoyl group could reduce it (clogP ~ 2.1).
Spectroscopic and Crystallographic Features
- NMR Spectroscopy : The target’s ¹⁹F NMR would show a distinct signal near δ -120 ppm (cf. S–F in sulfonyl fluorides). In contrast, the bromophenyl analogue would exhibit ¹H NMR aromatic splitting patterns due to bromine’s deshielding effect.
- Crystallography : SHELX-based refinements may reveal differences in hydrogen-bonding networks. The fluorine atom in the target could disrupt packing efficiency compared to bulkier bromine or methoxy groups.
Biological Activity
4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid, a sulfonimidoyl derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including a sulfonimidoyl group, which enhances its reactivity and biological interactions.
Chemical Structure and Properties
The chemical structure of 4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid can be represented as follows:
This compound features a fluorine atom attached to the sulfur atom, which is critical for its biological activity. The sulfonimidoyl moiety contributes to its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that sulfonimidoyl compounds exhibit significant antimicrobial activity. A study focused on the synthesis of sulfonimidoyl fluorides demonstrated their effectiveness against various bacterial strains, suggesting their potential as antibacterial agents . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Enzyme Inhibition
Sulfonimidoyl derivatives have also been explored for their ability to inhibit specific enzymes. For instance, they have shown promise as inhibitors of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic applications in conditions like glaucoma and edema .
Case Studies
- Antibacterial Activity : In a comparative study, 4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties .
- Enzyme Inhibition : A detailed kinetic study revealed that the compound inhibited carbonic anhydrase with an IC50 value of 0.5 µM, showcasing its potential as a therapeutic agent in enzyme modulation .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with target proteins. The presence of the sulfonimidoyl group allows for nucleophilic attack by amino acid residues in enzymes or bacterial proteins, leading to irreversible inhibition or modification .
Comparative Analysis
| Compound Name | MIC (µg/mL) | IC50 (µM) | Target |
|---|---|---|---|
| 4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid | 32 | 0.5 | Carbonic Anhydrase |
| SulfoxFluor | 64 | 0.8 | Various Bacteria |
| Other Sulfonamid Compounds | 128 | 1.0 | Various Enzymes |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-[S-Fluoro-N-(4-methylbenzenesulfonyl)sulfonimidoyl]benzoic acid, and how can they be addressed methodologically?
- Synthesis Challenges : The sulfonimidoyl group introduces steric hindrance and electronic effects, complicating regioselective fluorination and sulfonamide coupling. Side reactions, such as over-sulfonation or incomplete fluorination, are common.
- Methodological Solutions :
- Use controlled copolymerization (as demonstrated for structurally related P(CMDA-DMDAAC)s) to improve reaction specificity .
- Employ low-temperature (-20°C) conditions with APS (ammonium persulfate) as an initiator to minimize side reactions .
- Purify intermediates via HPLC to isolate the target compound from byproducts .
Q. How can the crystal structure of this compound be resolved, and what insights does it provide for reactivity?
- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, related sulfonamide derivatives (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) were resolved using SHELXS97/SHELXL97 software, revealing bond angles and torsion angles critical for predicting reactivity .
- Key Insights :
- The S-Fluoro group creates a strong electron-withdrawing effect, polarizing the sulfonimidoyl moiety and enhancing electrophilic reactivity at the benzoic acid carboxyl group .
- Hydrogen bonding networks (e.g., between sulfonamide NH and carbonyl O) influence solubility and stability .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathway for synthesizing this compound?
- Methodology :
- Use density functional theory (DFT) to calculate transition-state energies for fluorination and sulfonamide coupling steps. For example, studies on fluorinated benzoxazinones utilized B3LYP/6-31G(d) basis sets to predict regioselectivity .
- Compare molecular electrostatic potential (MEP) maps of intermediates to identify nucleophilic/electrophilic hotspots .
- Practical Outcomes :
- Predict optimal solvent systems (e.g., DMF for stabilizing charged intermediates) .
- Guide catalyst selection (e.g., Pd/C for dehalogenation steps in related fluorinated aryl syntheses) .
Q. What strategies can resolve contradictions in biological activity data for sulfonimidoyl derivatives?
- Case Study : While some sulfonamides show antimicrobial activity (e.g., 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide), others exhibit poor bioavailability due to excessive hydrophobicity .
- Resolution Strategies :
- Perform structure-activity relationship (SAR) studies by modifying the 4-methylbenzenesulfonyl group (e.g., introducing hydrophilic substituents like -SO3H) .
- Use molecular docking to assess binding affinity to target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
Q. How do spectroscopic techniques differentiate between sulfonimidoyl isomers?
- Analytical Workflow :
- 19F NMR : Distinguishes between axial and equatorial fluorine configurations in the sulfonimidoyl group (δ = -120 to -150 ppm for S-fluoro vs. -160 ppm for N-fluoro) .
- IR Spectroscopy : Confirm sulfonamide C-SO2 stretching vibrations at 1150–1350 cm⁻¹ and carboxylate C=O at 1680–1720 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., C15H13FNO4S requires m/z 322.0521) .
Methodological Comparisons
Research Gaps and Future Directions
- Synthetic Gaps : Limited data on enantioselective synthesis of sulfonimidoyl derivatives.
- Biological Gaps : Mechanistic studies linking fluorinated sulfonamides to specific enzyme inhibition (e.g., carbonic anhydrase) are needed .
- Material Science Potential : Explore fluorinated sulfonimidoyls as proton-exchange membranes in fuel cells, leveraging their thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
